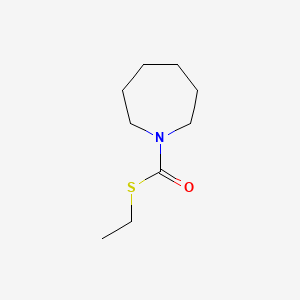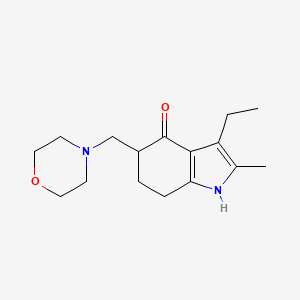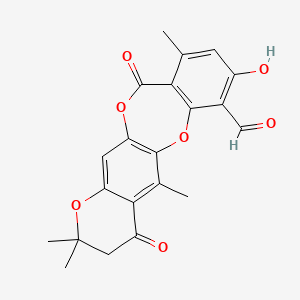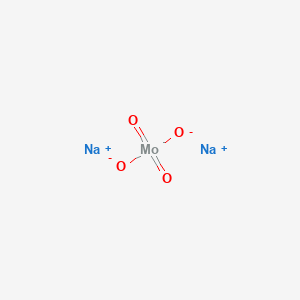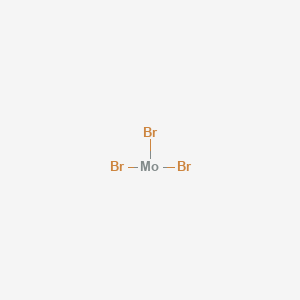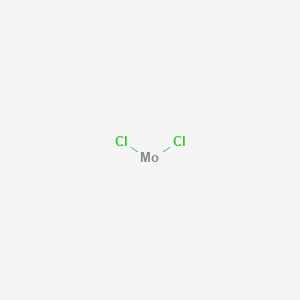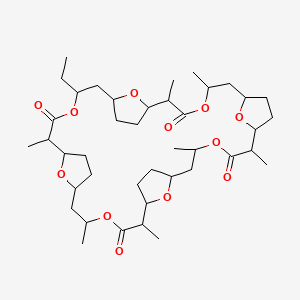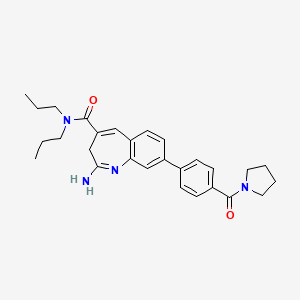![molecular formula C30H34O3 B1677477 (8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one CAS No. 155768-17-5](/img/structure/B1677477.png)
(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one
概要
説明
ORG-33628は、新規かつ強力なプロゲステロン受容体拮抗薬です。主に女性の避妊における潜在的な用途について研究されてきました。 この化合物は、生殖機能において重要な役割を果たすプロゲステロン受容体を阻害する能力で知られています .
準備方法
合成経路と反応条件
ORG-33628の合成は、基本的な有機化合物から始まるいくつかの段階で構成されます。正確な合成経路と反応条件は、製造元のOrganon & Co.によって所有されている機密情報です。
工業生産方法
ORG-33628の工業生産は、小分子薬の合成における標準的なプロトコルに従っています。 これには、化合物が必要な純度と効力基準を満たすことを保証するために、大規模な化学合成、精製、および品質管理プロセスが含まれます .
化学反応の分析
反応の種類
ORG-33628は、他の原子または基に置き換えることができる官能基の存在により、主に置換反応を起こします。 また、使用される試薬や条件に応じて、酸化反応や還元反応にも関与することができます .
一般的な試薬と条件
置換反応: 一般的な試薬には、ハロゲンと求核剤が含まれます。条件は、通常、ジクロロメタンまたはエタノールなどの溶媒の使用を含みます。
酸化反応: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を、酸性または塩基性条件下で使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、さまざまな官能基を持つORG-33628のさまざまな誘導体をもたらす可能性があり、一方、酸化反応と還元反応は、化合物の酸化状態を変更する可能性があります .
科学研究の応用
化学: プロゲステロン受容体拮抗薬の挙動を研究するためのモデル化合物として使用されます。
生物学: 生殖機能とホルモン調節への影響について調査されています。
医学: 潜在的な避妊薬として、および子宮筋腫や子宮内膜症などのホルモン依存性疾患の治療のために検討されています。
科学的研究の応用
Chemistry: Used as a model compound to study the behavior of progesterone receptor antagonists.
Biology: Investigated for its effects on reproductive functions and hormone regulation.
Medicine: Explored as a potential contraceptive agent and for the treatment of hormone-dependent conditions such as uterine leiomyomas and endometriosis.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference compound in quality control processes
作用機序
ORG-33628は、プロゲステロン受容体と結合してその活性を阻害することで効果を発揮します。これにより、プロゲステロンは月経周期の調節や妊娠の維持など、その生理学的効果を発揮することができません。ORG-33628の分子標的は、子宮、卵巣、およびその他の生殖組織のプロゲステロン受容体を含みます。 その作用機序に関連する経路には、プロゲステロン媒介シグナル伝達の阻害と、生殖機能に関連する遺伝子発現の調節が含まれます .
類似化合物との比較
類似化合物
ミフェプリストン: 妊娠の中絶に使用される別のプロゲステロン受容体拮抗薬。
アソプリスニル: 混合型アゴニスト-アンタゴニスト特性を持つ選択的プロゲステロン受容体モジュレーター。
ORG-31710: ORG-33628と類似の化合物で、避妊における潜在的な用途についても研究されています
ORG-33628の独自性
ORG-33628は、プロゲステロン受容体拮抗薬としての高い効力と選択性で独自性があります。他の化合物とは異なり、アゴニスト活性は示さず、純粋なアンタゴニストとなります。 この特性により、プロゲステロン活性の完全な阻害が望ましい用途に特に役立ちます .
特性
IUPAC Name |
(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O3/c1-18-13-15-33-30(18)14-12-27-25-10-8-22-16-23(32)9-11-24(22)28(25)26(17-29(27,30)3)21-6-4-20(5-7-21)19(2)31/h4-7,16,25-27H,1,8-15,17H2,2-3H3/t25-,26+,27-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWTZVKFWBTFFE-ONBAZCQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CC3(C(CCC34C(=C)CCO4)C5C2=C6CCC(=O)C=C6CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@@]34C(=C)CCO4)[C@H]5C2=C6CCC(=O)C=C6CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155768-17-5 | |
| Record name | Org 33628 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155768175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORG-33628 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5570B34COZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


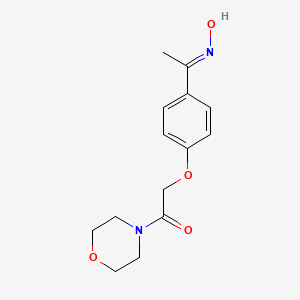
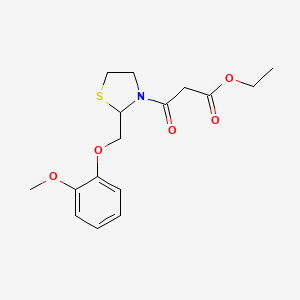
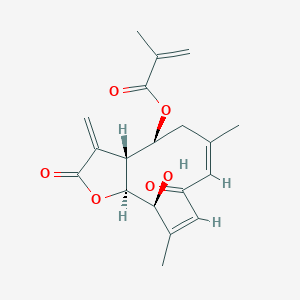
![[(6Z,10E)-11-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,9,11a-tetrahydro-3aH-cyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B1677397.png)
